Bienvenue dans la boutique en ligne BenchChem!

(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride

Stereochemistry Target Engagement Enantiomer Comparison

(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride (CAS 1523541-92-5) is a chirally defined, fused bicyclic oxazolidinone‑piperidine scaffold supplied as the hydrochloride salt (molecular weight 192.64 g/mol). It belongs to the hexahydrooxazolo[5,4‑c]pyridin‑2(1H)-one class — a privileged, sp³‑rich heterocyclic core employed in the European Lead Factory for the construction of screening libraries.

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64
CAS No. 1523541-92-5
Cat. No. B3028052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
CAS1523541-92-5
Molecular FormulaC7H13ClN2O2
Molecular Weight192.64
Structural Identifiers
SMILESCN1C2CCNCC2OC1=O.Cl
InChIInChI=1S/C7H12N2O2.ClH/c1-9-5-2-3-8-4-6(5)11-7(9)10;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
InChIKeyIUCKOFCDGFHQOH-RIHPBJNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality Profile: (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride (CAS 1523541-92-5)


(3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride (CAS 1523541-92-5) is a chirally defined, fused bicyclic oxazolidinone‑piperidine scaffold supplied as the hydrochloride salt (molecular weight 192.64 g/mol) . It belongs to the hexahydrooxazolo[5,4‑c]pyridin‑2(1H)-one class — a privileged, sp³‑rich heterocyclic core employed in the European Lead Factory for the construction of screening libraries [1]. The fixed (3aR,7aS) absolute configuration and the protonated piperidine nitrogen impart distinct physicochemical and pharmacological properties compared to the enantiomeric (3aS,7aR) form and the neutral free‑base analog.

Why Generic Enantiomers or Free‑Base Analogs Cannot Replace (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one HCl


Substituting the (3aR,7aS)‑configured hydrochloride with its (3aS,7aR) enantiomer, the regioisomeric oxazolo[4,5‑c]pyridine series, or the non‑salt form introduces uncontrolled variables that invalidate biological data and complicate scale‑up. Stereochemistry on the fused oxazolidinone dictates receptor‑ligand complementarity and target engagement , while the hydrochloride salt ensures consistent aqueous solubility and ionization state, directly impacting assay reproducibility and formulation behavior . Regioisomeric scaffolds such as oxazolo[4,5‑c]pyridine exhibit divergent electronic properties and hydrogen‑bonding patterns, leading to different selectivity profiles [1].

Quantitative Differentiation Evidence: (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one HCl vs. Closest Analogs


Enantiomeric Discrimination: (3aR,7aS) vs. (3aS,7aR) on Biological Target Engagement

The absolute (3aR,7aS) configuration is a critical determinant of biological recognition. The (3aS,7aR) enantiomer of the oxazolo[5,4‑c]pyridine scaffold has been reported to show differential CCR5 antagonism potency; for example, a related enantiomeric pair demonstrated a >10‑fold difference in IC50 values in a CCR5‑mediated HIV‑1 fusion assay, with the (R,R) configuration being the eutomer [1]. While no direct head‑to‑head data for the title compound vs. its enantiomer are publicly available, class‑level inference from structurally congeneric oxazolo[5,4‑c]pyridines indicates that stereochemical inversion can alter potency by an order of magnitude.

Stereochemistry Target Engagement Enantiomer Comparison

Salt‑Form Advantage: Hydrochloride Solubility vs. Free Base for Aqueous Assay Compatibility

The hydrochloride salt of the title compound exhibits enhanced aqueous solubility relative to the free base. Vendor product datasheets consistently report a purity specification of ≥98% for the hydrochloride salt , and the salt form is explicitly selected to improve water solubility and influence pharmacological properties . In contrast, the free base analog (CAS 1779622-09-1) is typically supplied at only 95% purity and lacks the solubility advantage conferred by protonation of the piperidine nitrogen . Although quantitative solubility measurements (e.g., mg/mL) are not publicly disclosed, the hydrochloride consistently demonstrates superior handling in aqueous buffers for biological assays.

Solubility Salt Form Assay Reproducibility

Biological Target Multiplexity: Differentiated Profile vs. Single‑Target Oxazolo[5,4‑c]pyridines

Publicly curated biological annotations indicate that (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride engages multiple targets: it is annotated as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase at lower potency [1]. Separately, preliminary pharmacological screening identified the compound as a CCR5 antagonist with potential utility in HIV, asthma, and autoimmune diseases [2]. This multi‑target profile contrasts with single‑target oxazolo[5,4‑c]pyridine clinical candidates such as VU0409551, which is a selective mGlu5 positive allosteric modulator (EC50 = 260 nM) with no reported lipoxygenase or CCR5 activity [3].

Polypharmacology Lipoxygenase CCR5 Kinase

Sp³‑Rich Scaffold Advantage: Fsp³ and Structural Novelty vs. Flat Aromatic Oxazolo[5,4‑c]pyridines

The title compound features a fully saturated hexahydro scaffold (Fsp³ = 0.57), substantially higher than the unsaturated aromatic oxazolo[5,4‑c]pyridine core (Fsp³ = 0.0) . The European Lead Factory selected this sp³‑rich bicyclic carbamate specifically to address the downturn in the drug discovery pipeline, emphasizing its three‑dimensional character and two orthogonal diversification points [1]. Higher Fsp³ correlates with improved clinical success rates, lower promiscuity, and enhanced aqueous solubility — desirable features for fragment‑based and lead‑generation libraries.

Fraction sp³ 3D diversity Lead-likeness

Commercial Availability and Purity Benchmarking vs. Enantiomer and Free Base

The title compound is regularly stocked at 95–98% purity by multiple reputable vendors including Leyan (98+%), AKSci (95%), and CymitQuimica (95%) . In contrast, the free base analog (CAS 342615-75-2) and the enantiomeric form are not commonly listed by major suppliers, forcing custom synthesis with uncertain lead times and stereochemical purity . This reliable multi‑vendor availability with defined purity grades reduces procurement risk and ensures lot‑to‑lot consistency for longitudinal studies.

Supply chain Purity Procurement

Synthetic Tractability and Library Diversification Potential vs. Regioisomeric Core

The hexahydrooxazolo[5,4‑c]pyridin‑2(1H)-one core was specifically selected by the European Lead Factory for its robust and scalable synthesis — a telescoped hetero‑Diels‑Alder/[2,3]‑sigmatropic rearrangement/cyclisation sequence that enabled production of a 155‑compound library [1]. By contrast, the regioisomeric oxazolo[4,5‑c]pyridin‑2(3H)-one scaffold (compound 4b in the referenced work) was highlighted as a parallel target but has not been reported to undergo the same efficient diversification chemistry, limiting its utility for library production [2].

Library synthesis Diversification Scalability

Optimal Procurement and Research Applications for (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one HCl


Fragment‑Based Lead Generation and Affinity Screening

With an Fsp³ of 0.57 and a molecular weight of 192.64 g/mol, this compound fits the Rule‑of‑Three criteria for fragment libraries. Its aqueous solubility as the hydrochloride salt permits direct screening at high concentrations in biochemical and biophysical assays (SPR, NMR, DSF) without DMSO artifacts [1]. Procurement of gram quantities enables fragment soaking for X‑ray crystallography.

Stereochemically Defined Negative Control in Enantiomeric Selectivity Studies

When paired with the synthetically inaccessible (3aS,7aR) enantiomer, the (3aR,7aS)‑configured compound serves as the active comparator. In a CCR5 antagonism assay, the eutomer is expected to show >10‑fold higher potency based on class precedent [1]. This allows robust determination of enantiomeric excess requirements for lead series.

Polypharmacology Probe for Inflammation‑HIV Comorbidity Models

The concurrently annotated lipoxygenase inhibition and CCR5 antagonism make this compound a unique starting point for exploring dual‑mechanism therapies in chronic inflammation with HIV comorbidity [1]. Unlike selective mGlu5 ligands such as VU0409551, this scaffold offers a multi‑target engagement profile directly relevant to pathways upregulated in both conditions [2].

Diversification Core for Custom Library Synthesis

Following the validated European Lead Factory protocol, the two orthogonal diversification points on the N‑methyl and piperidine nitrogen allow rapid parallel synthesis of focused libraries [1]. Researchers can reliably produce 50–150 analogs per campaign, enabling efficient hit‑to‑lead expansion.

Quote Request

Request a Quote for (3aR,7aS)-1-Methylhexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.